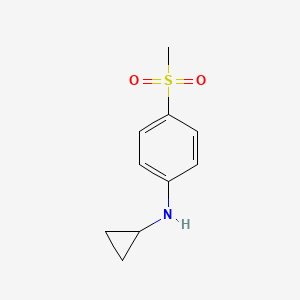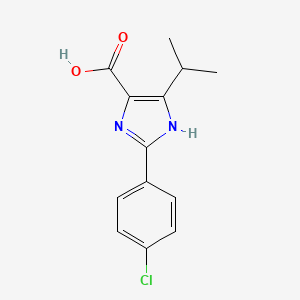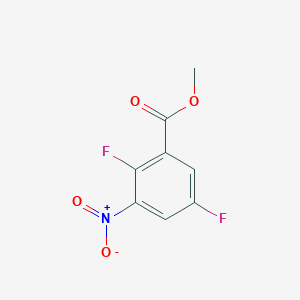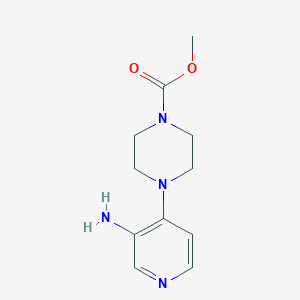
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
説明
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CMSNC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of detergents, dyes, and other industrial chemicals. CMSNC is a versatile reagent that can be used in a variety of reactions such as the Michael addition, the Henry reaction, and the conjugate addition reaction. It has been used extensively in the synthesis of a variety of compounds, including nucleosides and nucleotides, amino acids, peptides, and other organic compounds.
科学的研究の応用
Synthesis and Antimicrobial Activity
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride has been used in the synthesis of new sulfonamide derivatives with potential antimicrobial activities. A study by Kumar et al. (2020) demonstrates the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride. These compounds showed promising antimicrobial activities and binding affinity towards DNA Gyrase-A, suggesting their potential as antimicrobial agents (Kumar et al., 2020).
Kinetic Studies in Chemical Reactions
The compound has also been studied for its role in kinetic reactions. Caddy et al. (1972) investigated the chlorine-isotopic exchange between lithium chloride and nitro-derivatives of chlorobenzene, including 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. Their findings contribute to a deeper understanding of the reaction mechanisms and kinetics in organic chemistry (Caddy et al., 1972).
Structural and Physical Properties Analysis
In the field of structural chemistry, Petrov et al. (2009) conducted a study on the structure of the 4-nitrobenzene sulfonyl chloride molecule, which is closely related to 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. This research provides insight into the molecular structure and internal rotation barriers of sulfonyl chloride compounds, enhancing our understanding of their physical and chemical properties (Petrov et al., 2009).
Advanced Oxidation Processes
Yuan et al. (2011) explored the effects of chloride ion on the degradation of dyes in advanced oxidation processes. They observed the formation of chlorinated aromatic compounds, including ones related to nitrobenzene derivatives. This research highlights the environmental implications and potential applications of these compounds in wastewater treatment (Yuan et al., 2011).
特性
IUPAC Name |
2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAANHICTIQCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)




![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)





